molecular formula C15H22ClN3O4 B2699518 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid CAS No. 1031899-47-4

4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid

Cat. No.: B2699518
CAS No.: 1031899-47-4
M. Wt: 343.81
InChI Key: NWLYHPYJBMZEKU-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted aniline ring, a methoxy group, and a butanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 5-chloro-2-methoxyaniline, is synthesized through the chlorination of 2-methoxyaniline.

    Amidation Reaction: The aniline derivative undergoes an amidation reaction with 3-(methylamino)propylamine to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with a butanoic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential therapeutic applications.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups may facilitate binding to specific sites, while the butanoic acid moiety could influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxyanilino)-2-[3-(ethylamino)propylamino]-4-oxobutanoic acid
  • 4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and application.

Properties

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4/c1-17-6-3-7-18-12(15(21)22)9-14(20)19-11-8-10(16)4-5-13(11)23-2/h4-5,8,12,17-18H,3,6-7,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLYHPYJBMZEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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